molecular formula C15H15N3OS B14466567 10-Ethylphenothiazine-4-carboxylic acid hydrazide CAS No. 73986-63-7

10-Ethylphenothiazine-4-carboxylic acid hydrazide

Cat. No.: B14466567
CAS No.: 73986-63-7
M. Wt: 285.4 g/mol
InChI Key: YPEDMCXZCANFBC-UHFFFAOYSA-N
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Description

10-Ethylphenothiazine-4-carboxylic acid hydrazide is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 10th position and a carboxylic acid hydrazide group at the 4th position of the phenothiazine core. Phenothiazine derivatives have been extensively studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethylphenothiazine-4-carboxylic acid hydrazide typically involves the reaction of 10-ethylphenothiazine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Ethylphenothiazine-4-carboxylic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Ethylphenothiazine-4-carboxylic acid hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Ethylphenothiazine-4-carboxylic acid hydrazide involves its interaction with various molecular targets and pathways. The hydrazide group can form hydrazones with carbonyl compounds, which can then undergo further reactions. The phenothiazine core is known to interact with biological membranes and proteins, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with a simpler structure.

    10-Methylphenothiazine-4-carboxylic acid hydrazide: Similar structure with a methyl group instead of an ethyl group.

    Phenothiazine-4-carboxylic acid hydrazide: Lacks the ethyl group at the 10th position.

Uniqueness

10-Ethylphenothiazine-4-carboxylic acid hydrazide is unique due to the presence of both the ethyl group and the carboxylic acid hydrazide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

73986-63-7

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

10-ethylphenothiazine-4-carbohydrazide

InChI

InChI=1S/C15H15N3OS/c1-2-18-11-7-3-4-9-13(11)20-14-10(15(19)17-16)6-5-8-12(14)18/h3-9H,2,16H2,1H3,(H,17,19)

InChI Key

YPEDMCXZCANFBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC3=C(C=CC=C31)C(=O)NN

Origin of Product

United States

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